

# Application Notes and Protocols for Sanger Sequencing of SOX30 Gene Variants

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## Compound of Interest

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## Introduction

SRF-Box Transcription Factor 30 (SOX30) is a crucial transcription factor involved in embryonic development, cell fate determination, and particularly in spermatogenesis.[1] Emerging research has implicated variants in the SOX30 gene in male infertility and various cancers, making it a gene of significant interest for basic research and as a potential therapeutic target. [2] Sanger sequencing remains the gold standard for targeted sequencing and validation of genetic variants due to its high accuracy.[3][4] These application notes provide a detailed protocol for the identification of genetic variants in the human SOX30 gene using Sanger sequencing.

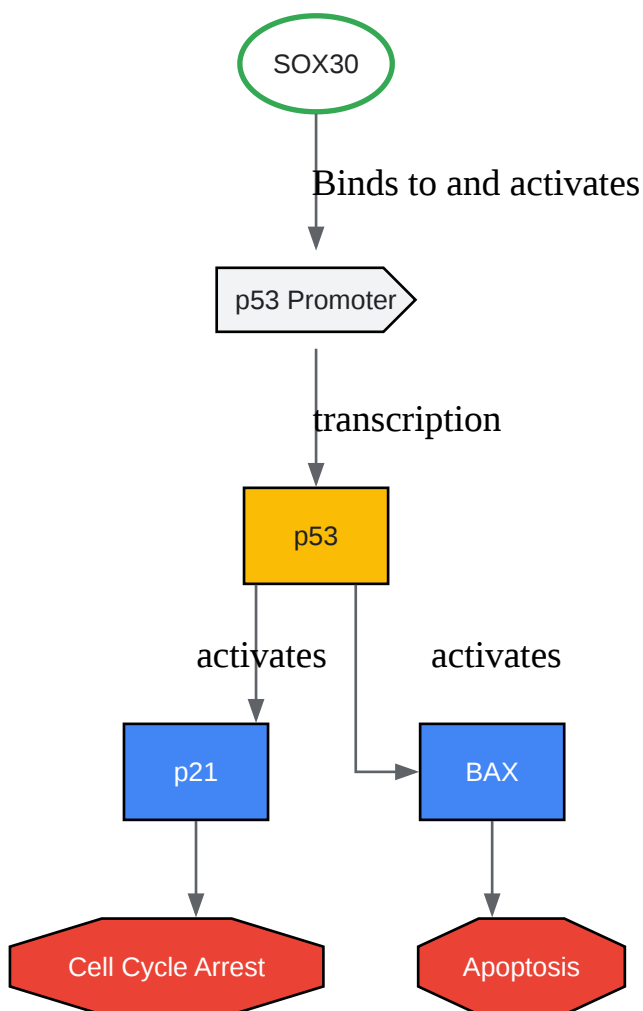
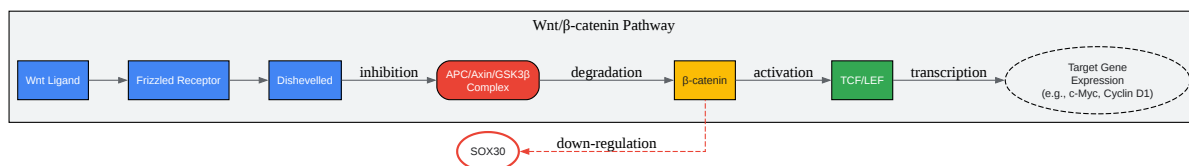
## Gene Structure and Target Regions

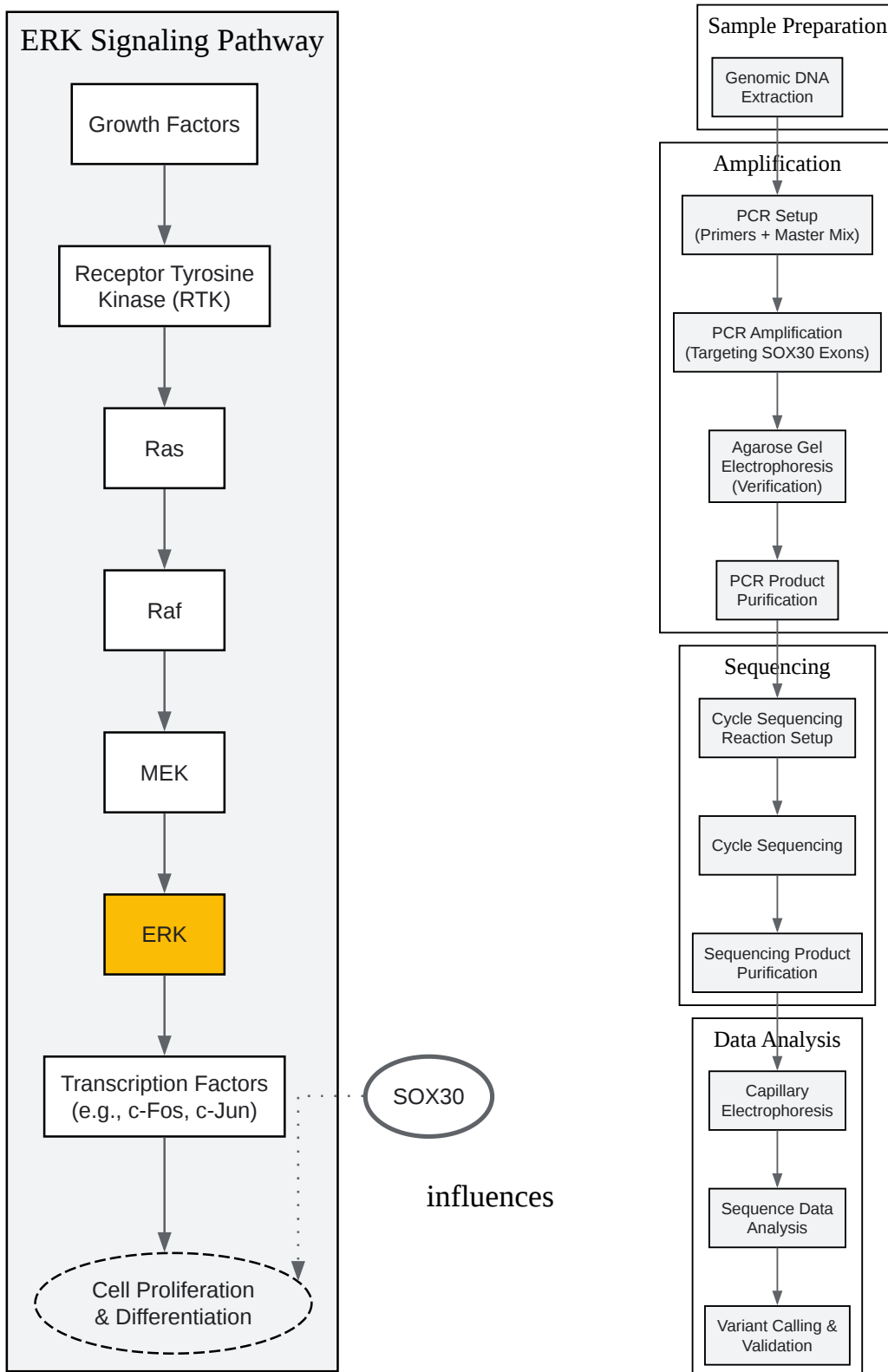
The human SOX30 gene is located on chromosome 5. The canonical transcript (SOX30-201, Ensembl: ENST00000265007.11) consists of 5 exons.[1] Sequencing of all exons and their flanking intronic regions is recommended to identify variants that may affect protein function or splicing.

## Signaling Pathways Involving SOX30

SOX30 has been shown to be involved in several critical signaling pathways, including the Wnt/ $\beta$ -catenin, p53, and ERK pathways. Understanding these interactions provides context for the

functional implications of identified gene variants.





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